molecular formula C13H16O2 B13303918 2-(4-Cyclobutylphenyl)propanoic acid

2-(4-Cyclobutylphenyl)propanoic acid

Cat. No.: B13303918
M. Wt: 204.26 g/mol
InChI Key: UDYCOEQBZUUUAZ-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclobutyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclobutylbenzene is reacted with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

Scientific Research Applications

2-(4-Cyclobutylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclobutylphenyl)propanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to other similar compounds .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-cyclobutylphenyl)propanoic acid

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,14,15)

InChI Key

UDYCOEQBZUUUAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCC2)C(=O)O

Origin of Product

United States

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